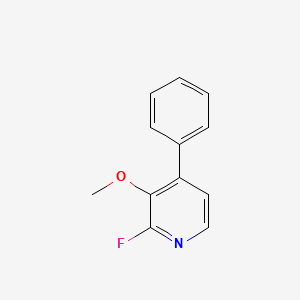
2-Fluoro-3-methoxy-4-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-methoxy-4-phenylpyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methoxy-4-phenylpyridine can be achieved through several synthetic routes. One common method involves the fluorination of a suitable pyridine precursor. For example, 3-bromo-2-nitropyridine can react with a fluoride source such as tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further functionalization to introduce the methoxy and phenyl groups.
Another method involves the use of Selectfluor, a fluorinating agent, to introduce the fluorine atom into the pyridine ring. This method is advantageous due to its high yield and selectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3-methoxy-4-phenylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group (if present in intermediates) can be reduced to an amine.
Common Reagents and Conditions
Substitution: Tetrabutylammonium fluoride in dimethylformamide at room temperature.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amines.
Aplicaciones Científicas De Investigación
2-Fluoro-3-methoxy-4-phenylpyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders and inflammatory diseases.
Agrochemicals: It is used in the development of herbicides and pesticides due to its biological activity.
Radiopharmaceuticals: Fluorinated pyridines are used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-methoxy-4-phenylpyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the binding affinity and selectivity of the compound for its target, thereby modulating biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-4-methoxy-3-phenylpyridine
- 2-Fluoro-3-phenylpyridine
- 3-Fluoro-4-methoxy-2-phenylpyridine
Uniqueness
2-Fluoro-3-methoxy-4-phenylpyridine is unique due to the specific positioning of the fluorine, methoxy, and phenyl groups on the pyridine ring. This unique arrangement can result in distinct chemical and biological properties compared to other fluorinated pyridines .
Propiedades
Fórmula molecular |
C12H10FNO |
|---|---|
Peso molecular |
203.21 g/mol |
Nombre IUPAC |
2-fluoro-3-methoxy-4-phenylpyridine |
InChI |
InChI=1S/C12H10FNO/c1-15-11-10(7-8-14-12(11)13)9-5-3-2-4-6-9/h2-8H,1H3 |
Clave InChI |
HBPZVAYLHCFHTF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CN=C1F)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


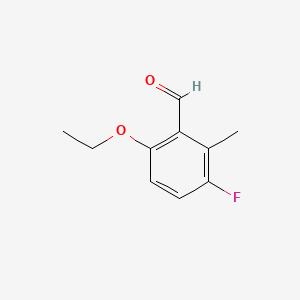


![Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate](/img/structure/B14024983.png)
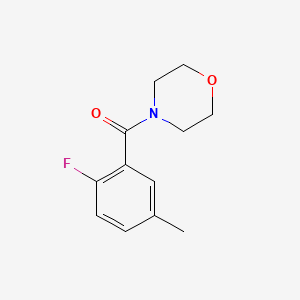
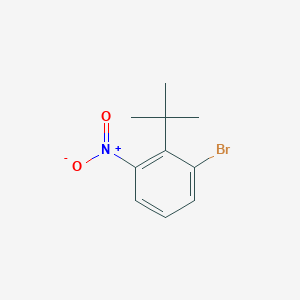
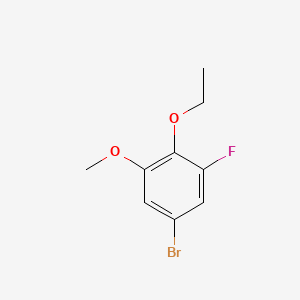

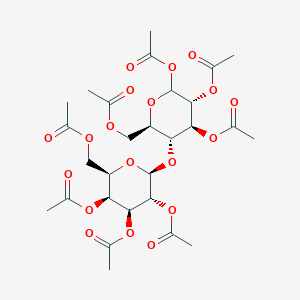
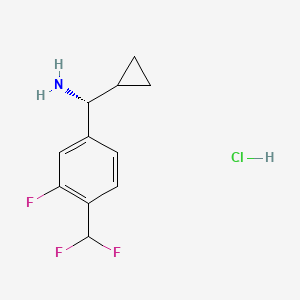
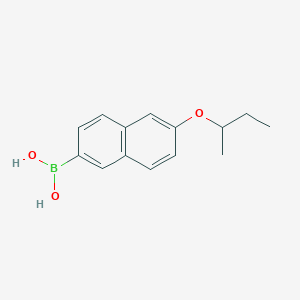
![1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B14025024.png)

![Ethyl [4-(2-phenylpropan-2-yl)phenoxy]acetate](/img/structure/B14025029.png)
